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Introduction
SNORD116 is a C/D box small nucleolar RNA (snoRNA) that is paternally expressed in the

brain. Its loss is a major cause of Prader-Willi syndrome (PWS), a complex

neurodevelopmental disorder.[1][2] Unlike canonical snoRNAs that guide the modification of

ribosomal RNAs, SNORD116 is considered an "orphan" snoRNA as its targets and precise

molecular functions are not yet fully understood.[2][3] Identifying the RNA targets of

SNORD116 is crucial for understanding the pathophysiology of PWS and for the development

of novel therapeutic strategies.[1][3]

This document provides a detailed protocol for RNA Immunoprecipitation (RIP) to identify the

RNA molecules that interact with the SNORD116 ribonucleoprotein (RNP) complex. As

SNORD116 is a non-coding RNA, the RIP procedure targets one of its associated core

proteins. For C/D box snoRNAs such as SNORD116, these core proteins are Fibrillarin (FBL),

NOP56, NOP58, and SNU13.[4][5][6] The protocol provided here is a synthesis of established

RIP methodologies and can be adapted for subsequent analysis by RT-qPCR, microarray, or

high-throughput sequencing (RIP-Seq).

Experimental Principles
RNA Immunoprecipitation (RIP) is an antibody-based technique used to map in vivo RNA-

protein interactions. The core principle involves using an antibody to specifically
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immunoprecipitate a target protein of interest, thereby co-precipitating any RNA molecules that

are bound to it. These RNAs can then be isolated, purified, and identified. For SNORD116,

which lacks protein-coding capacity, the RIP assay targets a core protein of the snoRNP

complex it forms.

Experimental Workflow
The overall workflow for the RIP protocol to identify SNORD116 targets is depicted below.
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Caption: Workflow for RNA Immunoprecipitation of SNORD116 targets.
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Detailed Experimental Protocol
This protocol is adapted from established RIP procedures and should be performed in an

RNase-free environment.[7]

Materials and Reagents

Reagent Supplier Catalog Number

Protein A/G Magnetic Beads Thermo Fisher Scientific 88802

Anti-Fibrillarin (FBL) antibody Abcam ab5821

Normal Rabbit IgG Cell Signaling Technology 2729

RNase Inhibitor Promega N2611

Protease Inhibitor Cocktail Roche 11836170001

TRIzol™ Reagent Invitrogen 15596026

DNase I (RNase-free) QIAGEN 79254

SuperScript™ IV Reverse

Transcriptase
Invitrogen 18090010

Buffers

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8495627/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer Composition

Polysome Lysis Buffer

150 mM KCl, 25 mM Tris-HCl (pH 7.4), 5 mM

EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/ml

RNase inhibitor, 1x Protease inhibitor cocktail.[8]

NT2 Buffer

50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

MgCl2, 0.05% NP-40, 1x Protease inhibitor

cocktail.[8]

RIP Wash Buffer
50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 1 mM

MgCl2, 0.1% NP-40.

Elution Buffer
100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1%

SDS.

Protocol Steps

1. Antibody-Bead Conjugation (2-4 hours)

Resuspend Protein A/G magnetic beads by vortexing.

For each immunoprecipitation (IP) reaction, transfer 50 µL of bead slurry to a new RNase-

free microcentrifuge tube.

Place the tube on a magnetic stand and discard the supernatant.

Wash the beads three times with 500 µL of cold NT2 Buffer.

Resuspend the beads in 100 µL of NT2 Buffer and add 5-10 µg of the primary antibody (e.g.,

anti-FBL) or control IgG.

Incubate with rotation for 2-4 hours at 4°C.

Wash the antibody-conjugated beads three times with 500 µL of cold NT2 Buffer.

Resuspend the beads in 100 µL of NT2 Buffer and keep on ice.

2. Cell Lysate Preparation (1-2 hours)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.creative-diagnostics.com/ribonucleoprotein-immunoprecipitation-rip-protocol.htm
https://www.creative-diagnostics.com/ribonucleoprotein-immunoprecipitation-rip-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with approximately 1 x 107 cells per IP.

(Optional Cross-linking) Treat cells with 1% formaldehyde for 10 minutes at room

temperature. Quench with 0.125 M glycine for 5 minutes.

Harvest cells and wash twice with ice-cold PBS.

Resuspend the cell pellet in 1 mL of cold Polysome Lysis Buffer.

Incubate on ice for 10 minutes with occasional vortexing.

Shear chromatin by sonication. This step needs to be optimized for your cell type and

sonicator.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (lysate) to a new RNase-free tube.

3. Immunoprecipitation (Overnight)

Set aside 50 µL of the lysate as an input control and store at -80°C.

Add the remaining lysate to the prepared antibody-conjugated beads.

Incubate overnight at 4°C with gentle rotation.

4. Washing (1 hour)

Place the tubes on a magnetic stand and discard the supernatant.

Wash the beads three times with 1 mL of cold RIP Wash Buffer.

Wash the beads once with 1 mL of cold NT2 Buffer.

5. RNA Elution and Purification (2-3 hours)

Resuspend the beads in 150 µL of Elution Buffer.

(If cross-linked) Add 6 µL of 5 M NaCl and incubate at 65°C for 1 hour to reverse cross-links.
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Add Proteinase K and incubate at 55°C for 30 minutes to digest the protein.

Add 1 mL of TRIzol™ reagent to the bead suspension and proceed with RNA extraction

according to the manufacturer's protocol.

Treat the purified RNA with RNase-free DNase I to remove any contaminating DNA.

Resuspend the final RNA pellet in 20 µL of RNase-free water.

6. Downstream Analysis

The purified RNA can be used for:

RT-qPCR: To quantify the enrichment of specific candidate target RNAs.

Microarray: For a broader, but less quantitative, screen of potential targets.

High-Throughput Sequencing (RIP-Seq): For a comprehensive and unbiased identification of

all interacting RNAs.

Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a RIP

experiment. These may require optimization for specific cell types and antibodies.

Parameter Recommended Range

Starting Cell Number 1 x 107 - 5 x 107 cells per IP

Antibody Amount 2 - 10 µg per IP

Protein A/G Beads 40 - 60 µL of slurry per IP[9]

Lysis Buffer Volume 1 mL per 1 x 107 cells

Sonication
10-15 cycles of 30s ON / 30s OFF (optimization

required)

IP Incubation Time 4 hours to overnight

Final RNA Elution Volume 20 µL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7842778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SNORD116 and its Associated Proteins
The immunoprecipitation step is critical for the success of the RIP experiment. Since

SNORD116 is a C/D box snoRNA, it associates with a core set of proteins to form a functional

snoRNP. The diagram below illustrates this relationship, which forms the basis of the RIP

strategy.
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Caption: Interaction of SNORD116 with core proteins and a target RNA.

Conclusion
This protocol provides a comprehensive framework for researchers to identify the RNA targets

of the SNORD116 snoRNP complex. The identification of these targets will be a significant step

forward in elucidating the molecular mechanisms underlying Prader-Willi syndrome and will

pave the way for the development of targeted therapies. As with any immunoprecipitation-

based technique, optimization of specific steps, particularly antibody selection and washing

conditions, is crucial for obtaining reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fpwr.org [fpwr.org]

2. Identifying key underlying regulatory networks and predicting targets of orphan C/D box
SNORD116 snoRNAs in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Identifying key underlying regulatory networks and predicting targets of orphan C/D box
SNORD116 snoRNAs in Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]

4. Mapping snoRNA-target RNA interactions in an RNA binding protein-dependent manner
with chimeric eCLIP - PMC [pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]

6. Mapping snoRNA-target RNA interactions in an RNA-binding protein-dependent manner
with chimeric eCLIP - PMC [pmc.ncbi.nlm.nih.gov]

7. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes
- PMC [pmc.ncbi.nlm.nih.gov]

8. creative-diagnostics.com [creative-diagnostics.com]

9. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for RNA
Immunoprecipitation (RIP) of SNORD116 Targets]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15604069#protocol-for-rna-
immunoprecipitation-rip-of-snord116-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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